molecular formula C16H18FNO2 B5850103 [(3,5-Dimethoxyphenyl)methyl][(2-fluorophenyl)methyl]amine

[(3,5-Dimethoxyphenyl)methyl][(2-fluorophenyl)methyl]amine

Cat. No.: B5850103
M. Wt: 275.32 g/mol
InChI Key: JHWMRJPXHCFZMQ-UHFFFAOYSA-N
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Description

[(3,5-Dimethoxyphenyl)methyl][(2-fluorophenyl)methyl]amine is a secondary amine featuring two benzyl-derived substituents: a 3,5-dimethoxyphenyl group and a 2-fluorophenyl group. Its molecular formula is C₁₇H₁₈FNO₂, with a molecular weight of approximately 287.33 g/mol (calculated based on analogous compounds in and ). The compound’s structure combines electron-donating methoxy groups (meta positions) and an electron-withdrawing fluorine atom (ortho position), which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1-(2-fluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-19-14-7-12(8-15(9-14)20-2)10-18-11-13-5-3-4-6-16(13)17/h3-9,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWMRJPXHCFZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNCC2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-Dimethoxyphenyl)methyl][(2-fluorophenyl)methyl]amine typically involves the reaction of 3,5-dimethoxybenzyl chloride with 2-fluorobenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(3,5-Dimethoxyphenyl)methyl][(2-fluorophenyl)methyl]amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where the methoxy or fluoro groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(3,5-Dimethoxyphenyl)methyl][(2-fluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(3,5-Dimethoxyphenyl)methyl][(2-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The table below compares [(3,5-Dimethoxyphenyl)methyl][(2-fluorophenyl)methyl]amine with key structural analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) 3,5-dimethoxybenzyl; 2-fluorobenzyl C₁₇H₁₈FNO₂ 287.33 Ortho-fluorine; meta-methoxy groups; potential steric hindrance at ortho position
[(3,5-Dimethoxyphenyl)methyl][(4-fluorophenyl)methyl]amine (Analog 1) 3,5-dimethoxybenzyl; 4-fluorobenzyl C₁₇H₁₈FNO₂ 287.33 Para-fluorine; reduced steric hindrance compared to ortho-fluorine
(3,5-Dimethoxyphenyl)methylamine (Analog 2) 3,5-dimethoxybenzyl; furan-2-ylmethyl C₁₅H₁₇NO₃ 259.30 Heterocyclic furan group; enhanced π-π stacking potential
(3,5-Dimethoxyphenyl)methylamine (Analog 3) 3,5-dimethoxybenzyl; propyl C₁₂H₁₉NO₂ 209.29 Aliphatic chain; increased flexibility; lower molecular weight
[2-(Diethylamino)ethyl][(3,5-dimethoxyphenyl)methyl]amine (Analog 4) 3,5-dimethoxybenzyl; 2-(diethylamino)ethyl C₁₅H₂₆N₂O₂ 266.38 Tertiary amine; potential for enhanced solubility in polar solvents

Key Observations :

  • Electronic Effects : Methoxy groups (electron-donating) and fluorine (electron-withdrawing) create a polarized electronic environment, which could influence reactivity in nucleophilic or electrophilic reactions.
  • Heterocyclic vs. Aromatic Groups : Analog 2’s furan substituent offers a planar heterocyclic system, contrasting with the aromatic fluorophenyl groups in the target and Analog 1. This difference may alter solubility or bioactivity .
Physicochemical Properties
  • Molecular Weight : The target compound (287.33 g/mol) is heavier than Analog 3 (209.29 g/mol) due to its aromatic substituents. Higher molecular weight may reduce volatility but increase lipophilicity.
  • Solubility: The diethylamino group in Analog 4 improves water solubility compared to the target compound, which is likely more soluble in organic solvents like DCM or THF .
  • Stability: Fluorine’s electronegativity could enhance stability against oxidative degradation compared to non-halogenated analogues.

Biological Activity

[(3,5-Dimethoxyphenyl)methyl][(2-fluorophenyl)methyl]amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and molecular interactions of this compound based on various studies.

Synthesis

The synthesis of this compound typically involves reaction pathways that allow for the selective introduction of functional groups on the phenyl rings. The specific methods can vary but often include techniques such as nucleophilic substitution or coupling reactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, derivatives have demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
  • Anticancer Properties : Research indicates that related compounds can induce apoptotic cell death in colon cancer cell lines (e.g., HCT116 and SW480). The mechanism involves activation of death receptors and suppression of key signaling pathways such as NF-κB and STAT3 .

Antimicrobial Activity

Recent evaluations have highlighted the effectiveness of similar compounds against various microbial strains. The following table summarizes the antimicrobial activity observed:

CompoundMicroorganismMIC (μM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3fCandida spp.Moderate
3dMicrococcus luteusHigh

Findings : Compounds with structural similarities to this compound have shown promising results in inhibiting growth across a range of bacteria and fungi .

Anticancer Activity

The anticancer effects of related compounds were examined in vitro and in vivo. A notable study reported that a derivative induced apoptosis in colon cancer cells through the following mechanisms:

  • Activation of Death Receptors : The compound increased the expression of Fas and DR3 receptors.
  • Inhibition of STAT3 and NF-κB : The compound suppressed these pathways, which are often upregulated in cancer cells.

The following table summarizes the anticancer effects observed:

TreatmentCell LineDose (μg/ml)Effect
Compound AHCT1160-15Induced apoptosis
Compound ASW4800-15Induced apoptosis
Combination with NF-κB inhibitorHCT1160.1Enhanced apoptosis

Findings : The compound demonstrated dose-dependent inhibition of tumor growth in animal models, suggesting its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between this compound and target proteins involved in its biological activity. These studies reveal:

  • Binding Affinity : The compound shows strong binding interactions with key residues in target proteins, which is critical for its antimicrobial and anticancer activities.
  • Key Interactions : Hydrogen bonds and pi-stacking interactions enhance stability within the active sites of target proteins such as DNA gyrase.

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